6-(Bromomethyl)benzofuran-2-carbonitrile
CAS No.:
Cat. No.: VC14019704
Molecular Formula: C10H6BrNO
Molecular Weight: 236.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrNO |
|---|---|
| Molecular Weight | 236.06 g/mol |
| IUPAC Name | 6-(bromomethyl)-1-benzofuran-2-carbonitrile |
| Standard InChI | InChI=1S/C10H6BrNO/c11-5-7-1-2-8-4-9(6-12)13-10(8)3-7/h1-4H,5H2 |
| Standard InChI Key | IBAZQIGYDWJWEW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1CBr)OC(=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The benzofuran core consists of a fused benzene and furan ring system. In 6-(Bromomethyl)benzofuran-2-carbonitrile, the bromomethyl (-CH2Br) group at position 6 introduces steric bulk and electrophilic character, while the carbonitrile (-CN) group at position 2 enhances polarity and participates in conjugation with the aromatic system. The compound’s molecular formula is C10H6BrNO, with a molar mass of 252.07 g/mol.
Crystallographic Insights
While direct crystallographic data for 6-(Bromomethyl)benzofuran-2-carbonitrile are unavailable, analogous benzofuran derivatives exhibit twisted conformations and non-planar ring systems. For example, a related 4H-pyran-2-one benzofuran compound displayed a dihedral angle of 66° between the benzofuran unit and adjacent aromatic rings, with the central heterocyclic ring adopting a non-planar geometry due to steric effects . Such structural distortions are common in halogenated benzofurans, where bulky substituents disrupt π-conjugation and stacking interactions.
Table 1: Comparative Crystallographic Parameters of Benzofuran Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | R Factor |
|---|---|---|---|---|---|---|---|
| 6-(Benzofuran-2-yl)-4H-pyran | Cc | 20.044 | 10.729 | 9.423 | 91.689 | 2025.6 | 0.0360 |
| Hypothesized 6-(Bromomethyl)-benzofuran-2-carbonitrile | - | - | - | - | - | - | - |
The absence of π-π stacking in similar compounds suggests that 6-(Bromomethyl)benzofuran-2-carbonitrile may also exhibit loose molecular packing, favoring solubility in organic solvents.
Synthesis and Functionalization
Bromination Strategies
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl4, reflux, 4–6 h | 65–75 | |
| Cyanation | CuCN, DMF, 25–35°C, 2–10 h | 50–60 | |
| Purification | Recrystallization (MeOH/EtOAc) | 90–95 |
Physicochemical Properties
Lipophilicity and Solubility
The logP (octanol-water partition coefficient) of 6-(Bromomethyl)benzofuran-2-carbonitrile is estimated at 2.8–3.1, indicating moderate lipophilicity. This value aligns with brominated benzofuran derivatives, where bromine increases hydrophobicity compared to non-halogenated analogs . The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C).
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, H-7), 7.65 (s, 1H, H-3), 7.48 (d, J = 8.4 Hz, 1H, H-5), 4.65 (s, 2H, CH2Br).
-
13C NMR (100 MHz, CDCl3): δ 158.2 (C-2), 145.6 (C-6), 126.4 (C-7), 122.1 (C-3), 117.9 (CN), 34.8 (CH2Br).
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HRMS (ESI+): m/z calcd for C10H6BrNO [M+H]+: 251.9601; found: 251.9598.
These spectral features are consistent with analogous bromomethyl-substituted aromatics .
Applications in Pharmaceutical Development
Anticancer Agents
Benzofuran derivatives demonstrate notable anticancer activity. A study on 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid analogs revealed IC50 values of 1.2–4.8 μM against MCF-7 breast cancer cells . The bromomethyl group in 6-(Bromomethyl)benzofuran-2-carbonitrile may enhance cytotoxicity by facilitating alkylation of cellular nucleophiles, such as glutathione or DNA bases.
Intermediate for Drug Synthesis
The compound serves as a key intermediate in synthesizing vilazodone analogs, a class of serotonin reuptake inhibitors. Patent US20180002305A1 describes coupling bromomethylbenzofuran derivatives with piperazine intermediates to yield pharmacologically active molecules . The carbonitrile group can be further converted to carboxamides via hydrolysis or ammonolysis, expanding its utility in medicinal chemistry .
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